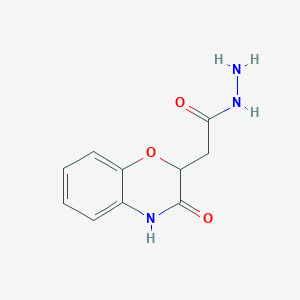

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide

Description

2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide is a heterocyclic compound featuring a benzoxazine core fused to an acetohydrazide moiety. The benzoxazine ring adopts a conformation intermediate between twist-boat and half-chair, with a dihedral angle of 89.45° between the ring and the hydrazide group . This near-perpendicular arrangement influences its hydrogen-bonding network, where N–H···O interactions form sheets in the crystal lattice, stabilized by weaker C–H···O interactions . The compound is synthesized via refluxing ethyl 2-(3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)acetate with hydrazine, yielding a solid with a melting point of 430 K .

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTQFLQRWFRVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide typically involves the reaction of 2-aminophenol with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzoxazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Acetamide Derivatives

- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (CAS: N/A): Replaces the hydrazide (–NH–NH₂) with an amide (–CONH₂). This reduces hydrogen-bond donors from two (hydrazide) to one (amide), altering crystal packing and solubility.

- N-(4-Methylbenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS: 860611-81-0): Incorporates a bulky aromatic substitution on the amide nitrogen.

Ester Derivatives

- Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS: 82191-17-1): The ester (–COOEt) group increases hydrolytic instability compared to hydrazides but serves as a versatile precursor for further derivatization .

- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate : Demonstrates reduced hydrogen-bonding capacity, leading to weaker intermolecular interactions and lower melting points .

Acetic Acid Derivatives

Heteroatom Substitutions

- Benzothiazin vs. Benzoxazin: Replacing oxygen (benzoxazin) with sulfur (benzothiazin) increases ring planarity due to sulfur’s larger atomic radius and polarizability.

Structural and Crystallographic Insights

- Hydrogen Bonding : The hydrazide forms robust N–H···O bonds (2.06–2.22 Å) versus weaker C–H···O interactions in ester/amide analogs .

- Crystal Packing: The target compound’s (100) sheets are more stable than the acetamide’s isolated chains, attributed to additional NH donors .

- Dihedral Angles : Benzothiazin derivatives exhibit smaller dihedral angles (~85°) between the heterocycle and substituents, suggesting greater conformational flexibility .

Biological Activity

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure includes a benzoxazine ring that contributes to its biological properties. The presence of the hydrazide functional group enhances its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can demonstrate antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

| Compound Name | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 50 | 100 |

| Compound B | S. aureus | 25 | 50 |

| Compound C | Bacillus subtilis | 30 | 60 |

Anticancer Activity

The anticancer potential of benzoxazine derivatives has also been explored. Some studies report that these compounds can inhibit cancer cell proliferation in various cancer lines, including breast cancer (MCF-7) and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects

In a study evaluating the anticancer effects of benzoxazine derivatives, it was found that a related compound exhibited an IC50 value of approximately 70 µg/mL against MCF-7 cells. This suggests a promising avenue for further investigation into the anticancer properties of this compound .

Synthesis Methods

The synthesis of benzoxazine derivatives typically involves the cyclization of appropriate precursors under various conditions. Recent advancements have introduced methods such as microwave-assisted synthesis and transition metal-catalyzed reactions that enhance yield and reduce reaction times .

Table 2: Synthesis Methods for Benzoxazines

| Method | Advantages |

|---|---|

| Microwave-assisted synthesis | Faster reaction times |

| Transition metal catalysis | Higher yields |

| Metal-free methods | Environmentally friendly |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide?

- Methodological Answer : The compound is synthesized via condensation reactions under reflux conditions. For example, hydrazide derivatives can be prepared by reacting hydrazine hydrate with ester precursors in ethanol under reflux for 4–6 hours . Alternative routes include Lewis acid-catalyzed ring-opening reactions (e.g., SnCl₂ or ZnCl₂) followed by intramolecular cyclization, as seen in benzoxazine synthesis . Key steps involve monitoring reaction progress via TLC and purification via recrystallization using methanol or ethanol.

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

- Methodological Answer :

- X-ray diffraction (XRD) : Monoclinic crystal systems (space group Cc) are resolved using diffractometers (e.g., Bruker Kappa APEXII CCD), with parameters such as Å, Å, and .

- Spectroscopy : IR confirms carbonyl (C=O) and N-H stretches, while H/C NMR identifies aromatic protons and hydrazide NH₂ groups .

Q. What preliminary bioassays are recommended for evaluating pharmacological activity?

- Methodological Answer : In vitro assays include:

- Antioxidant activity : DPPH radical scavenging assays.

- Antihypoxic activity : Normobaric hypoxia models in rodents, comparing survival rates against controls .

- Receptor binding : Competitive binding studies with serotonin or dopamine receptors, given structural similarities to bioactive benzothiazines .

Advanced Research Questions

Q. How does the hydrogen-bonding network influence the crystal packing of this compound?

- Methodological Answer : The crystal structure reveals intermolecular N-H···O and C-H···O hydrogen bonds, forming a 3D network. Symmetry codes (e.g., ) indicate translational repetition, stabilizing the lattice. Computational tools like Mercury or PLATON can visualize these motifs, with refinement parameters () ensuring accuracy .

Q. What computational approaches are suitable for studying electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or MAO enzymes) using AutoDock Vina, guided by crystallographic data .

Q. How can researchers resolve discrepancies in crystallographic data between derivatives?

- Methodological Answer : Compare lattice parameters (e.g., ų vs. analogs) and hydrogen-bond angles. Use SHELXL for refinement, applying absorption corrections (e.g., multi-scan via SADABS) to address intensity variations. Discrepancies in -values () may arise from disorder or twinning, requiring higher-resolution data .

Q. What strategies optimize the synthesis of analogs with enhanced bioactivity?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzoxazine C6 position to modulate electron density .

- Hybridization : Combine with benzimidazole or sydnone moieties via hydrazone linkages, as seen in anti-inflammatory derivatives .

- Green chemistry : Replace traditional solvents with ionic liquids or use microwave-assisted synthesis to improve yield .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data across structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Map substituent effects using CoMFA or CoMSIA models. For example, 3-nitro substitutions may enhance antihypoxic activity, while methoxy groups reduce cytotoxicity .

- Statistical validation : Apply ANOVA to compare IC₅₀ values across derivatives, ensuring significance.

Q. What are the limitations of current crystallographic models for this compound?

- Methodological Answer :

- Disorder : Flexible hydrazide side chains may cause electron density smearing, requiring anisotropic displacement parameter (ADP) refinement.

- Resolution : Data beyond 0.8 Å resolution is needed to resolve H-atom positions unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.